3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one
Overview
Description
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one, or 3-B10-2-B10-OA9, is an organic compound belonging to the family of anthracenes, a class of aromatic hydrocarbons. It is a colorless solid that is soluble in organic solvents, such as chloroform and benzene. 3-B10-2-B10-OA9 is of particular interest due to its unique properties, which have been studied extensively in the scientific literature.
Scientific Research Applications
3-B10-2-B10-OA9 has a variety of scientific research applications, including its use as a fluorescent dye in biological imaging, a fluorescent label in drug delivery systems, and a catalyst in organic synthesis. It has also been used as a fluorescent probe to detect trace amounts of metal ions, as well as in the synthesis of polymers materials.
Mechanism Of Action
3-B10-2-B10-OA9 has been found to act as a fluorescent label in drug delivery systems. This is due to its ability to fluoresce when exposed to certain wavelengths of light. This allows the compound to be used as a marker for drug delivery and tracking, as it can be detected using fluorescence microscopy. Additionally, 3-B10-2-B10-OA9 can be used to monitor the release of drugs from nanoparticles and other drug delivery systems.
Biochemical And Physiological Effects
3-B10-2-B10-OA9 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and anti-angiogenic effects. Additionally, it has been found to inhibit the growth of cancer cells in vitro, and to induce apoptosis in certain types of cancer cells.
Advantages And Limitations For Lab Experiments
3-B10-2-B10-OA9 has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that 3-B10-2-B10-OA9 is toxic and should be handled with caution. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 3-B10-2-B10-OA9. One potential direction is to explore its use as a fluorescent marker for drug delivery and tracking. Additionally, its potential as an antioxidant, anti-inflammatory, and anti-angiogenic agent could be explored further. Additionally, its potential for use in the synthesis of polymers materials could be investigated. Finally, its potential to inhibit the growth of cancer cells could be explored further.
properties
IUPAC Name |
3-bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Br2O2/c29-15-9-11-21-23(13-15)25(17-5-1-3-7-19(17)27(21)31)26-18-6-2-4-8-20(18)28(32)22-12-10-16(30)14-24(22)26/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWYKRDNFXGTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=C3C=C(C=C5)Br)C6=C(C2=O)C=CC(=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151060 | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-10-(2-bromo-10-oxoanthracen-9-ylidene)anthracen-9-one | |
CAS RN |
34316-54-6 | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34316-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-10-(2-bromo-10-oxo-9(10H)-anthracenylidene)-9(10H)-anthracenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801151060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-10-(2-bromo-10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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